molecular formula C9H6N2O4 B3003030 3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 1206894-79-2

3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No. B3003030
CAS RN: 1206894-79-2
M. Wt: 206.157
InChI Key: GONPIMOBFQZFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles, including “3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid”, involves several steps. One common method involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . Another method involves the reaction of nitriles with hydroxylamine .


Molecular Structure Analysis

Oxadiazoles, including “3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid”, have a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid”, focusing on unique applications:

Anticancer Evaluation

The compound has been evaluated for its anticancer properties. The MTT assay, which measures the activity of mitochondrial enzymes that reduce tetrazolium dye MTT to purple formazan, enables quantification of living cells and has been used to assess the efficacy of this compound in cancer research .

Synthesis of Pharmaceutically Relevant Scaffolds

The 1,2,4-oxadiazole ring found in this compound is a key feature in many pharmaceutically relevant scaffolds. It has been used in laboratory practices for the preparation of various bioactive molecules .

Antibacterial Activity

Preliminary screening against both Gram-positive and Gram-negative bacterial strains has shown that derivatives of this compound exhibit moderate antibacterial action. This highlights its potential use in developing new antibacterial agents .

Drug Discovery

In drug discovery, novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their binding affinity in primary σ1 and σ2 receptor assays using radiolabelled ligands. This indicates the potential application of this compound in the development of new drugs targeting these receptors .

Agricultural Biological Activities

Derivatives of 1,2,4-oxadiazole have shown a broad spectrum of agricultural biological activities. This suggests that “3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid” could be used in the design and synthesis of efficient and low-risk chemical pesticides to combat plant diseases .

properties

IUPAC Name

3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)6-3-1-2-5(4-6)7-10-9(14)15-11-7/h1-4H,(H,12,13)(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONPIMOBFQZFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Hydroxy-1,2,4-oxadiazol-3-yl)benzoic acid

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